3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane

Catalog No.
S13589808
CAS No.
M.F
C13H25BrO
M. Wt
277.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimeth...

Product Name

3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane

IUPAC Name

3-(1-bromo-2-methylpropan-2-yl)oxy-1,1,5-trimethylcyclohexane

Molecular Formula

C13H25BrO

Molecular Weight

277.24 g/mol

InChI

InChI=1S/C13H25BrO/c1-10-6-11(8-12(2,3)7-10)15-13(4,5)9-14/h10-11H,6-9H2,1-5H3

InChI Key

QJBCCFKPSXYNRV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(C)(C)CBr

3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane is a complex organic compound characterized by its unique molecular structure. It consists of a cyclohexane ring substituted with three methyl groups and an ether linkage to a bromoalkyl group. The compound's molecular formula is C13H23BrOC_{13}H_{23}BrO, and it features a bromo substituent that enhances its reactivity, particularly in nucleophilic substitution reactions.

  • Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or alkoxides, leading to the formation of new ether or alcohol derivatives.
  • Elimination Reactions: Under certain conditions, the compound may also participate in elimination reactions, resulting in the formation of alkenes.
  • Rearrangement Reactions: The structure allows for potential rearrangement under acidic or basic conditions, which can lead to different isomeric forms.

The synthesis of 3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane can be approached through several methods:

  • Alkylation Reaction: The compound can be synthesized by reacting 1-bromo-2-methylpropane with 1,1,5-trimethylcyclohexanol in the presence of a base such as potassium carbonate to promote nucleophilic substitution.
    C13H23BrO+K2CO3C13H22BrO+KBr+H2O\text{C}_{13}\text{H}_{23}\text{BrO}+\text{K}_2\text{CO}_3\rightarrow \text{C}_{13}\text{H}_{22}\text{BrO}+\text{KBr}+\text{H}_2\text{O}
  • Esterification: Another approach involves the esterification of trimethylcyclohexanol with bromoalkyl compounds under acidic conditions.

3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: The compound could be explored for use in developing agrochemicals due to its potential bioactivity.

Interaction studies involving 3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane are crucial for understanding its reactivity and biological effects. Research typically focuses on:

  • Reactivity with Biological Molecules: Investigating how the compound interacts with proteins or enzymes could reveal its potential therapeutic uses.
  • Toxicological Studies: Assessing the safety profile and toxicity of the compound is essential for its application in pharmaceuticals or agriculture.

Several compounds share structural similarities with 3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-Bromo-2-methylpropaneBromoalkaneSimple structure; primarily used as an alkylating agent.
CyclohexanolCyclohexane derivativeLacks halogen; used as a solvent and intermediate.
1,1-Dimethylethyl bromideSimilar bromoalkaneMore branched structure; used in organic synthesis.
4-Bromobenzyl alcoholAromatic bromideContains an aromatic ring; used in pharmaceuticals.

3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane is unique due to its combination of a cyclohexane framework with multiple methyl substituents and a bromoalkyl ether linkage, which may impart distinctive chemical reactivity and biological properties compared to these similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

276.10888 g/mol

Monoisotopic Mass

276.10888 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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